molecular formula C14H20N2O2 B2393102 N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide CAS No. 931588-11-3

N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide

Cat. No.: B2393102
CAS No.: 931588-11-3
M. Wt: 248.326
InChI Key: YAPLYUNTJZCMIS-UHFFFAOYSA-N
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Description

N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide is a chemical compound with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.33 g/mol This compound is known for its unique structure, which includes a tetrahydroquinoline moiety linked to an acetamide group through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxy and acetamide groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-6-7-12-4-3-5-13(14(12)16-10)18-9-8-15-11(2)17/h3-5,10,16H,6-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPLYUNTJZCMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C(=CC=C2)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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